molecular formula C28H33N7O2S B608597 LIT-001 (free base) CAS No. 2245072-20-0

LIT-001 (free base)

Cat. No.: B608597
CAS No.: 2245072-20-0
M. Wt: 531.7 g/mol
InChI Key: AOPORIRPXVMWSL-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LIT-001 (free base) is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. This compound has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .

Preparation Methods

The synthetic route for LIT-001 (free base) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

LIT-001 (free base) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LIT-001 (free base) has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the oxytocin receptor and its interactions with other molecules.

    Biology: It is used to investigate the role of oxytocin in social behavior and its potential therapeutic effects in animal models of social disorders.

    Medicine: It has potential as a therapeutic agent for treating social disorders like autism, given its ability to reduce social deficits in animal models.

    Industry: It may be used in the development of new drugs targeting the oxytocin receptor

Mechanism of Action

LIT-001 (free base) exerts its effects by binding to the oxytocin receptor and activating it. This activation leads to the initiation of intracellular signaling pathways that result in various physiological responses. The compound also acts as an agonist of the vasopressin V2 receptor and an antagonist of the vasopressin V1A receptor at high concentrations. These interactions influence fluid homeostasis and social behavior .

Properties

IUPAC Name

(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPORIRPXVMWSL-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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